Fmoc-S-xanthyl-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5S/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSQGWFHHHZCOH-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442304 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186829-25-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Precursor Chemistry of Fmoc S Xanthyl L Cysteine
Preparation of Fmoc-L-cysteine as a Core Intermediate
Nα-(9-Fluorenylmethyloxycarbonyl)-L-cysteine (Fmoc-L-cysteine) serves as a crucial intermediate in the synthesis of a variety of S-protected cysteine derivatives, including Fmoc-S-xanthyl-L-cysteine. researchgate.net The preparation of this intermediate requires the selective protection of the primary amine on the α-carbon.
The protection of the α-amino group is a critical step to ensure selective peptide bond formation during synthesis. altabioscience.com In the widely used Fmoc/tBu strategy, the base-labile Fmoc group is used for temporary Nα-protection. peptide.comiris-biotech.de The introduction of the Fmoc group onto L-cysteine is typically achieved by reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
The reaction is generally performed under weak base conditions, for example, in a mixed solution of water and sodium bicarbonate. Fmoc-OSu is often preferred over Fmoc-Cl as its reaction conditions are more easily controlled, leading to fewer side reactions. This N-protection is essential as it prevents the amino acid from reacting with itself or other intermediates during the subsequent steps of peptide synthesis. altabioscience.com The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups but is readily removed by mild bases like piperidine (B6355638), a key feature of its orthogonality in SPPS. altabioscience.com
Fmoc-L-cysteine is a reactive thiol that requires careful handling to maintain its purity and integrity. biosynth.com The primary challenge stems from the nucleophilic sulfhydryl (-SH) group, which is susceptible to atmospheric oxidation. This can lead to the formation of the corresponding disulfide-bridged dimer, cystine. Therefore, storage under an inert atmosphere and at reduced temperatures (e.g., 2-8°C) is recommended to minimize degradation.
Another consideration during its use, particularly in peptide synthesis, is the potential for side reactions under basic conditions. During the removal of the Nα-Fmoc group with bases like piperidine, a side reaction known as N-Fmoc→S-Fm transprotection can occur. nih.gov This involves the migration of the fluorenylmethyl moiety from the nitrogen atom to the sulfur atom of the cysteine side chain. nih.gov The mechanism is thought to involve the addition of the cysteine thiolate to dibenzofulvene, a byproduct of Fmoc deprotection. nih.govresearchgate.net The extent of this side reaction is influenced by the concentration and type of base used. nih.gov Careful control of deprotection conditions is therefore crucial to avoid this impurity. nih.gov
| Characteristic | Details | Source(s) |
| Common Impurity | Disulfide-linked dimer (cystine) formed via oxidation of the thiol group. | nih.gov |
| Potential Side Reaction | N-Fmoc→S-Fm transprotection under basic deprotection conditions. | nih.govresearchgate.net |
| Storage Conditions | Store dry under an inert atmosphere at 2-8°C. | |
| Handling Advice | Minimize exposure to atmospheric oxygen and strong bases to prevent side reactions. |
Introduction of the Xanthyl Protecting Group
The introduction of the xanthyl group onto the sulfhydryl function of Fmoc-L-cysteine is accomplished through an S-alkylation reaction. researchgate.netnih.gov The specific reagent used for this alkylation is xanthydrol (9H-xanthen-9-ol). In this reaction, the sulfur atom of the cysteine thiol acts as a nucleophile, attacking the C9 carbon of xanthydrol, leading to the formation of a thioether bond and the elimination of a water molecule. This creates the S-xanthyl protected cysteine derivative.
The S-alkylation reaction with xanthydrol is not spontaneous and requires acid catalysis to proceed efficiently. researchgate.net A common and effective catalyst for this transformation is trifluoroacetic acid (TFA). researchgate.net TFA protonates the hydroxyl group of xanthydrol, converting it into a good leaving group (water) and facilitating the formation of a stabilized xanthyl carbocation. This carbocation is then readily attacked by the nucleophilic thiol of Fmoc-L-cysteine. The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) (DCM). nih.gov The high lability of the S-xanthyl group is directly related to the stability of this xanthyl carbocation, which is stabilized by π-delocalization across its tricyclic system. nih.govresearchgate.net
The choice of a thiol protecting group is critical for a successful peptide synthesis strategy. The S-xanthyl (Xan) group is often compared to other acid-labile groups, most notably the S-trityl (Trt) group. Both are bulky groups that provide effective protection, but they differ significantly in their acid lability.
The S-Xan group is considerably more acid-labile than the S-Trt group. researchgate.net The Xan group can be selectively removed under very mild acidic conditions, such as dilute TFA (e.g., 0.1-1%) in the presence of a scavenger like triethylsilane (Et3SiH). researchgate.netiris-biotech.de In contrast, the S-Trt group is more robust and requires higher concentrations of TFA for complete removal, which typically occurs during the final cleavage of the peptide from the resin along with other side-chain protecting groups like t-butyl.
This difference in lability provides strategic advantages. The hyper-acid-sensitive nature of the S-Xan group allows for its selective removal on-resin while other acid-labile groups (like t-butyl or even S-Trt) remain intact. This orthogonality is valuable for synthetic strategies that require on-resin modification of the cysteine side chain, such as the formation of specific disulfide bridges. researchgate.net However, the S-Trt group is widely used for routine synthesis where the goal is to generate a peptide with a free thiol group directly after the final standard TFA cleavage.
| Protecting Group | Structure | Cleavage Conditions | Key Features | Source(s) |
| S-Xanthyl (Xan) | 9H-xanthen-9-yl | Very mild acid (e.g., 0.1-1% TFA with silane (B1218182) scavengers). | Highly acid-labile; allows for orthogonal removal on-resin. | researchgate.netnih.goviris-biotech.de |
| S-Trityl (Trt) | Triphenylmethyl | Stronger acid (standard TFA cleavage cocktails, e.g., 95% TFA). | Less acid-labile than Xan; stable to mild acid; commonly used for generating free thiols post-synthesis. | researchgate.net |
Optimization of Synthetic Routes for Yield and Purity of this compound
The synthesis of this compound is a critical step for its application in solid-phase peptide synthesis (SPPS), where the purity and yield of the amino acid derivative directly impact the quality of the final peptide. Optimization of the synthetic route focuses on maximizing the efficiency of the S-alkylation reaction while minimizing side reactions and establishing effective purification protocols. The primary method for synthesis involves the acid-catalyzed reaction of Fmoc-L-cysteine with xanthydrol (9-hydroxyxanthene) to form the S-xanthyl thioether bond.
Minimizing Side Reactions During Xanthyl Incorporation
The incorporation of the xanthyl (Xan) protecting group onto the thiol side chain of Fmoc-L-cysteine is an S-alkylation reaction that must be carefully controlled to prevent the formation of impurities. The reaction proceeds by the generation of a stabilized xanthyl cation from xanthydrol in the presence of an acid catalyst, typically trifluoroacetic acid (TFA), which is then attacked by the nucleophilic sulfur of the cysteine thiol. Several potential side reactions can compromise the yield and purity of the final product.
Key Optimization Strategies to Minimize Side Reactions:
Racemization Control: Cysteine derivatives are known to be susceptible to racemization (conversion from the L-isomer to the D-isomer) at the α-carbon, particularly during activation or under basic conditions. The S-alkylation reaction to introduce the xanthyl group is generally performed under acidic conditions. This acidic environment is crucial as it not only catalyzes the formation of the xanthyl cation but also helps to suppress the rate of racemization by keeping the amine group of cysteine protonated, which reduces the likelihood of α-proton abstraction.
Prevention of Disulfide Formation: The thiol group of cysteine is readily oxidized to form a disulfide-linked dimer (cystine). In the synthesis of the analogous selenium compound, Fmoc-Sec(Xan)-OH, a zinc-mediated reduction step is employed to generate the free selenol from its dimer immediately before S-alkylation. nih.gov The subsequent introduction of the xanthyl group under acidic conditions was found to be effective in suppressing the reformation of the diselenide. nih.gov This indicates that maintaining a reductive or non-oxidizing environment and proceeding promptly with the S-alkylation step after generating the free thiol is critical to prevent this side reaction.
Control of Stoichiometry and Catalyst Concentration: The ratio of reactants and the concentration of the TFA catalyst are critical parameters. An excess of xanthydrol can lead to purification challenges, while an insufficient amount will result in incomplete conversion. The concentration of TFA must be optimized to efficiently generate the xanthyl cation without promoting degradation of the Fmoc group or other acid-labile functionalities. A procedure adapted from the seminal work by Han and Barany for the synthesis of the analogous selenocysteine (B57510) derivative utilizes approximately two equivalents of TFA relative to the starting amino acid derivative, which has proven effective. nih.gov
Reaction Temperature and Time: The reaction is typically performed at ambient or reduced temperatures to control the reaction rate and minimize potential side reactions. In the synthesis of the analogous Fmoc-Sec(Xan)-OH, the reaction is stirred for one hour after the addition of xanthydrol, indicating a relatively rapid and efficient reaction under optimized conditions. nih.gov Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged exposure to acidic conditions.
The following table summarizes key parameters and their roles in optimizing the synthesis.
| Parameter | Objective | Typical Condition/Strategy | Rationale |
|---|---|---|---|
| Reaction Environment | Prevent oxidation of the thiol group. | Perform reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the formation of the disulfide-linked dimer (cystine), which is a major impurity. |
| Catalyst | Efficiently generate the xanthyl cation. | Use of Trifluoroacetic Acid (TFA). | Provides the acidic conditions necessary for the reaction while being volatile enough for easy removal during workup. |
| Temperature | Control reaction rate and minimize side products. | Ambient or sub-ambient temperatures (e.g., 0 °C to 25 °C). | Prevents thermal degradation of reactants and products and helps control the exothermic nature of the reaction. |
| Stoichiometry | Ensure complete conversion without excess reagents. | Use of a slight excess of xanthydrol (e.g., 1.05-1.1 equivalents). | Drives the reaction to completion while minimizing the burden of removing unreacted starting material during purification. |
Purification Techniques for this compound
Achieving high purity is paramount for the use of this compound in peptide synthesis. The purification strategy must effectively remove unreacted starting materials (Fmoc-L-cysteine, xanthydrol), the catalyst (TFA), and any side products formed during the reaction.
Precipitation and Recrystallization:
A highly effective and commonly employed method for purifying Fmoc-amino acid derivatives is precipitation or recrystallization. This technique leverages differences in solubility between the desired product and impurities. Based on a detailed procedure for the analogous Fmoc-Sec(Xan)-OH, a robust method involves the direct precipitation of the product from the reaction mixture. nih.gov
Reaction Quenching and Product Precipitation: After the reaction is complete, the reaction mixture, typically in a solvent like dichloromethane (DCM), is treated with a non-polar solvent in which the product has very low solubility. Petroleum ether is an excellent choice for this purpose. nih.gov The addition of a large volume of cold petroleum ether causes the highly pure this compound to precipitate out of the solution as a solid.
Isolation and Washing: The precipitated solid is then isolated by filtration. To remove residual impurities that may have co-precipitated or adhered to the surface of the solid, the collected product is washed with a specific solvent mixture. A cold mixture of petroleum ether and dichloromethane (e.g., in a 3:1 ratio) has been shown to be effective for washing the analogous selenium compound without redissolving a significant amount of the product. nih.gov
Drying: The final, purified product is dried under vacuum to remove all traces of solvent, yielding a stable, solid material suitable for storage and use in SPPS.
This precipitation method is advantageous as it is rapid, scalable, and can yield products of very high purity, often exceeding 98%, as demonstrated by the 84% isolated yield of pure Fmoc-Sec(Xan)-OH. nih.gov
Chromatographic Methods:
For instances where precipitation does not yield a product of sufficient purity, or for analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the final product. A standard method would involve a C18 column with a gradient elution system, typically using water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%). The product's purity is determined by integrating the peak area.
Preparative HPLC: If necessary, preparative RP-HPLC can be used to purify the compound on a larger scale. The conditions are similar to analytical HPLC, but with larger columns and higher flow rates. Fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a fluffy powder.
The following table provides a representative comparison of purity levels that can be achieved through different purification techniques.
| Purification Stage | Technique | Typical Purity Achieved | Notes |
|---|---|---|---|
| Crude Product | N/A (Post-reaction, pre-workup) | Variable (60-85%) | Contains unreacted starting materials, catalyst, and side products. |
| After Precipitation/Washing | Precipitation with non-polar solvent (e.g., petroleum ether) and washing. | >98% | Highly effective for removing most impurities. Yields are typically high, as seen in analogous syntheses. nih.gov |
| After Recrystallization | Dissolution in a minimal amount of a suitable hot solvent and slow cooling. | >99% | Can further enhance purity by removing closely related impurities. |
| After Preparative HPLC | Reversed-Phase High-Performance Liquid Chromatography. | >99.5% | Used when exceptionally high purity is required, but may result in lower overall yield due to losses during the process. |
Application in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-S-xanthyl-L-cysteine into Automated SPPS Protocols
The Fmoc/t-Bu protecting group strategy is the foundation of most modern automated solid-phase peptide synthesis (SPPS). beilstein-journals.org this compound is designed to be fully compatible with this methodology, serving as a key building block for incorporating cysteine into peptide sequences. chemimpex.com In automated SPPS, the synthesis cycle consists of repetitive steps of deprotection and coupling. uci.eduluxembourg-bio.com
The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide chain, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduiris-biotech.de The strong UV absorbance of the dibenzofulvene-piperidine adduct released during this step allows for real-time spectrophotometric monitoring to ensure the deprotection reaction is complete. altabioscience.comiris-biotech.de Following deprotection and washing steps, the next amino acid in the sequence, such as this compound, is introduced. The carboxylic acid of the incoming amino acid is activated by a coupling reagent and then added to the reaction vessel to form a new peptide bond with the newly freed N-terminal amine of the growing peptide chain. luxembourg-bio.com This cycle is repeated until the desired peptide sequence is fully assembled. uci.edu The stability of the S-xanthyl protecting group to the basic conditions of Fmoc removal is critical for its successful integration into these automated protocols.
Coupling Efficiencies and Reaction Kinetics in Peptide Elongation
The choice of coupling reagent is critical when incorporating cysteine derivatives to ensure high efficiency while minimizing side reactions, particularly racemization. americanpeptidesociety.orgsigmaaldrich.com this compound is compatible with a range of standard coupling reagents used in Fmoc-SPPS. chemimpex.com These reagents can be broadly categorized into carbodiimides and phosphonium (B103445)/aminium salts.
Carbodiimides : Reagents like N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. sigmaaldrich.compeptide.com The addition of HOBt or its analogues is crucial as it minimizes the racemization of the activated amino acid. peptide.compeptide.com For cysteine derivatives, coupling performed under acidic or neutral conditions, such as with DIC/HOBt or DIC/Oxyma, is recommended to keep racemization negligible. sigmaaldrich.com
Phosphonium and Aminium (Uronium) Salts : This class includes highly efficient reagents like HBTU, HATU, HCTU, and PyBOP. peptide.comsigmaaldrich.com These reagents convert the protected amino acid into more reactive esters, such as OAt or O-6-ClBt esters, which facilitate rapid coupling. sigmaaldrich.com However, these reagents are typically used with a tertiary base like N,N-diisopropylethylamine (DIPEA), which can significantly increase the risk of racemization for sensitive residues like cysteine. sigmaaldrich.comnih.gov Therefore, while compatible, their use with this compound requires careful optimization to balance coupling speed with the preservation of chiral integrity.
| Reagent Class | Examples | Additive | Racemization Risk with Cysteine |
| Carbodiimides | DIC | HOBt, Oxyma Pure | Low (under acidic/neutral conditions) |
| Aminium Salts | HBTU, TBTU | HOBt | Moderate to High (base-mediated) |
| Aminium Salts | HATU, HCTU | None (contains HOAt or 6-Cl-HOBt equivalent) | Moderate to High (base-mediated) |
| Phosphonium Salts | PyBOP, PyAOP | None | Moderate to High (base-mediated) |
This table summarizes general compatibility and risks associated with coupling cysteine derivatives.
Racemization: Cysteine is one of the amino acids most prone to racemization during peptide synthesis. peptide.comnih.gov This loss of stereochemical integrity occurs primarily through direct enolization, where the α-proton is abstracted under basic conditions, a pathway that is more favorable for cysteine compared to other amino acids. nih.gov The risk is particularly high when using base-mediated activation methods with phosphonium or uronium reagents like HBTU/DIPEA. sigmaaldrich.com The choice of the thiol protecting group has a significant impact on the extent of racemization. While specific data for the S-xanthyl group is not widely available, comparative studies of other common protecting groups highlight the importance of this choice.
Comparative Racemization of C-terminal Cysteine Derivatives
| Fmoc-Cys Derivative | Coupling Method | % Racemization |
|---|---|---|
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% |
This data illustrates how the side-chain protecting group influences racemization levels under identical coupling conditions.
To mitigate racemization when using this compound, protocols should favor coupling conditions that are acidic or neutral, such as those employing DIC with HOBt or Oxyma Pure, and avoid pre-activation steps or elevated temperatures with strong bases. sigmaaldrich.com
Aggregation: Peptide chain aggregation is a major challenge in SPPS, especially for longer or more hydrophobic sequences. americanpeptidesociety.orgfrontiersin.org Aggregation occurs when growing peptide chains associate through intermolecular hydrogen bonds, hindering the access of reagents to the reactive N-terminus. peptide.com This can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields. While aggregation is primarily sequence-dependent, the presence of bulky protecting groups can sometimes influence peptide conformation. frontiersin.org Strategies to overcome aggregation are general to SPPS and include switching to more polar solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or employing microwave-assisted synthesis to disrupt hydrogen bonding. peptide.com
Strategic Placement of this compound within Peptide Sequences
The position of a cysteine residue within a peptide sequence dictates specific synthetic considerations, particularly whether it is located at the C-terminus or internally.
Synthesizing peptides with a C-terminal cysteine residue presents significant challenges, primarily extensive epimerization (racemization at the C-terminal residue) and the formation of β-piperidinylalanine during the repeated piperidine treatments for Fmoc removal. sigmaaldrich.comnih.gov These side reactions are especially problematic when the cysteine is anchored to standard Wang-type resins. sigmaaldrich.com The increased acidity of the α-hydrogen of the resin-linked cysteine makes it susceptible to abstraction by piperidine, leading to loss of chiral purity. nih.gov
To address this, the use of sterically hindered trityl-type resins, such as 2-chlorotrityl chloride (2-CTC) resin, is strongly recommended. uci.edusigmaaldrich.com These resins create more distance and steric bulk around the ester linkage, which helps to suppress epimerization. nih.gov Even with these precautions, significant racemization can occur. One study showed that after 6 hours of treatment with 20% piperidine, a C-terminal Cys(Trt) residue attached to a trityl-based resin still resulted in 23% of the D-Cys epimer. nih.gov Therefore, when planning the synthesis of a peptide with C-terminal cysteine using this compound, the selection of an appropriate resin is paramount, and exposure to piperidine should be minimized where possible.
When this compound is incorporated as an internal residue, the primary concern shifts from C-terminal epimerization to the potential for steric hindrance during the subsequent coupling step. The bulky xanthyl group may impede the approach of the next activated amino acid, potentially slowing down reaction kinetics and leading to incomplete coupling. This is a common issue with amino acids that have bulky side-chain protecting groups.
To ensure complete acylation of the amine group of an internal cysteine residue, it may be necessary to extend coupling times, perform a second "double" coupling, or use more potent activating reagents like HATU. sigmaaldrich.com Careful monitoring of the coupling reaction, for instance with a qualitative ninhydrin (B49086) (Kaiser) test, is advisable to confirm the disappearance of free amines before proceeding to the next deprotection step. iris-biotech.de Despite these potential steric challenges, the robust protection offered by the xanthyl group is essential for preventing side reactions at the thiol group throughout the remainder of the synthesis.
Deprotection Mechanisms and Strategies of the Xanthyl Group
Acid-Labile Nature of the Xanthyl Protecting Group
The S-xanthyl protecting group is characterized by its susceptibility to cleavage under acidic conditions. This acid lability is a key feature that allows for its removal during the final deprotection step of peptide synthesis, typically performed concurrently with cleavage of the peptide from the solid support. The stability of the xanthyl cation, formed upon cleavage, is a critical factor governing the ease of deprotection. The π-delocalization around the tricyclic xanthenyl system contributes to the high lability of this protecting group in acidic media.
Trifluoroacetic Acid (TFA)-Mediated Cleavage Conditions
Trifluoroacetic acid (TFA) is the most common reagent used for the final deprotection and cleavage of peptides in Fmoc-SPPS. The S-xanthyl group is readily cleaved by TFA. Specific conditions for the removal of the S-xanthyl group have been reported to be highly efficient. For instance, selective and complete removal of the S-xanthyl group can be achieved using a cocktail of TFA, dichloromethane (B109758) (DCM), and a scavenger such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS). A reported effective mixture for this purpose is TFA-CH2Cl2-Et3SiH (1:98.5:0.5), which can achieve selective deprotection. The concentration of TFA can be modulated to achieve differential cleavage in the presence of other acid-labile protecting groups.
The general conditions for TFA-mediated cleavage of peptides from the resin and removal of most acid-labile side-chain protecting groups, including xanthyl, typically involve treating the peptide-resin with a cleavage cocktail for 1 to 3 hours at room temperature. Common cleavage mixtures are often composed of a high concentration of TFA (e.g., 95%) in the presence of scavengers.
| Component | Typical Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% - 95% | Cleavage of the protecting group and from the resin |
| Scavengers (e.g., TIS, EDT, Water) | 2.5% - 15% | Trap reactive cationic species |
| Co-solvent (e.g., DCM) | Variable | Aids in swelling the resin and dissolving reagents |
Role of Scavengers in Deprotection Efficiency
During the acid-mediated cleavage of the S-xanthyl group, a reactive xanthyl carbocation is generated. This electrophilic species can potentially react with nucleophilic residues in the peptide chain, such as tryptophan and methionine, leading to undesired side products. To prevent these side reactions, scavengers are included in the cleavage cocktail.
Commonly used scavengers include:
Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective scavengers. They act as reducing agents that donate a hydride to the carbocation, irreversibly converting it into a stable, neutral species. The use of TIS is particularly prevalent in modern cleavage cocktails.
Water: Water can act as a scavenger by reacting with carbocations.
Thiols: Thiol-containing scavengers like 1,2-ethanedithiol (B43112) (EDT) are also used, especially to prevent oxidation and to scavenge a variety of reactive intermediates. However, care must be taken as they can sometimes interfere with certain protecting groups.
The choice and concentration of scavengers are critical for maximizing the yield and purity of the final peptide. For peptides containing sensitive residues, a combination of scavengers is often employed to ensure comprehensive trapping of all reactive species generated during deprotection.
Selective Deprotection in the Presence of Other Protecting Groups
A key advantage of the S-xanthyl protecting group is the ability to achieve its selective removal in the presence of other protecting groups, a concept known as orthogonality. This allows for more complex peptide modifications, such as the regioselective formation of multiple disulfide bonds.
Orthogonality with Fmoc and Other Side-chain Protecting Groups
The S-xanthyl group is fully orthogonal to the Nα-Fmoc protecting group, which is base-labile and removed at each step of peptide chain elongation using a piperidine (B6355638) solution. The acid-lability of the S-xanthyl group ensures its stability during these basic treatments.
Furthermore, the S-xanthyl group exhibits differential acid lability compared to other commonly used acid-labile side-chain protecting groups. For example, groups like tert-butyl (tBu) used for protecting aspartic acid, glutamic acid, serine, threonine, and tyrosine, and the tert-butoxycarbonyl (Boc) group for lysine, are also cleaved by high concentrations of TFA. However, the S-xanthyl group can be cleaved under milder acidic conditions (e.g., 1% TFA in DCM) that leave tBu and Boc groups intact. This differential lability allows for the selective deprotection of the cysteine side chain while the peptide is still attached to the resin and other side chains remain protected. This is particularly useful for on-resin modifications of the cysteine thiol.
| Protecting Group | Lability | Orthogonal to S-Xanthyl? |
| Fmoc | Base-labile | Yes |
| tBu (tert-butyl) | High TFA concentration | Yes (with selective S-Xanthyl cleavage) |
| Boc (tert-butoxycarbonyl) | High TFA concentration | Yes (with selective S-Xanthyl cleavage) |
| Trt (Trityl) | Very mild acid | Partial/No |
Differential Cleavage for Multi-disulfide Bond Formation
The ability to selectively deprotect the S-xanthyl group is instrumental in the synthesis of peptides containing multiple disulfide bonds. By employing a combination of cysteine protecting groups with different deprotection requirements, disulfide bridges can be formed in a controlled, stepwise manner.
For instance, a peptide with four cysteine residues can be synthesized with two protected by the S-xanthyl group and the other two by a more acid-stable group like acetamidomethyl (Acm). The S-xanthyl groups can be selectively removed on-resin using mild acid, followed by oxidation to form the first disulfide bond. Subsequently, the peptide can be cleaved from the resin with simultaneous removal of other acid-labile protecting groups, and the second disulfide bond can be formed by the oxidative cleavage of the Acm groups.
Alternatively, oxidative deprotection methods can be employed for the direct formation of disulfide bonds from S-xanthyl protected cysteines. Reagents such as iodine or thallium(III) tris(trifluoroacetate) can facilitate the concomitant removal of the xanthyl group and the formation of the disulfide bridge, both in solution and on the solid support. This approach can be combined with other orthogonal cysteine protecting groups to achieve regioselective disulfide bond formation in complex peptides.
Analysis of Deprotection By-products and Side Reactions
While the deprotection of the S-xanthyl group is generally efficient, the potential for side reactions and the formation of by-products must be considered. The primary concern is the reaction of the liberated xanthyl cation with nucleophilic amino acid side chains if scavenging is incomplete.
Potential side reactions include:
Alkylation of Tryptophan: The indole (B1671886) ring of tryptophan is highly susceptible to alkylation by the xanthyl cation.
Modification of Methionine: The thioether side chain of methionine can also be a target for alkylation.
Re-attachment to the Cysteine Thiol: Although less common with efficient scavengers, the possibility of the xanthyl cation reattaching to the deprotected cysteine thiol exists.
Careful selection of scavengers and optimization of cleavage conditions are paramount to minimize these side reactions. Analysis of the crude peptide by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential to identify and quantify any potential by-products. The presence of unexpected peaks in the HPLC chromatogram or mass adducts in the MS spectrum can indicate the occurrence of side reactions, necessitating the refinement of the deprotection strategy. S-alkylation of cysteine residues by carbocations derived from resin linkers, such as the Wang linker, has also been reported as a potential side reaction during TFA cleavage.
Minimizing Beta-elimination and Piperidinylalanine Formation
During Fmoc-based solid-phase peptide synthesis (SPPS), the repetitive use of a basic reagent, typically piperidine, to remove the Nα-Fmoc group can catalyze the β-elimination of the protected thiol group of cysteine. This side reaction is particularly problematic for C-terminal cysteine residues. The base abstracts the α-proton of the cysteine residue, leading to the formation of a dehydroalanine (B155165) (Dha) intermediate. peptide.comiris-biotech.de Subsequently, the nucleophilic piperidine present in the deprotection solution can add to the double bond of the dehydroalanine residue via a Michael addition reaction. scite.ai This sequence of reactions results in the formation of an undesirable peptide adduct, 3-(1-piperidinyl)alanine. peptide.comiris-biotech.de
The propensity for β-elimination is highly dependent on the nature of the sulfur-protecting group. scite.ai Groups that are more susceptible to base-catalyzed elimination will lead to higher levels of piperidinylalanine formation. Strategies to mitigate this side reaction often involve the use of sterically bulky protecting groups that hinder the initial base attack. peptide.com For instance, the trityl (Trt) group is known to reduce, though not completely eliminate, this side reaction due to its steric hindrance. peptide.comiris-biotech.de
Another effective strategy involves the choice of resin. The use of trityl-type resins, such as 2-chlorotrityl chloride resin, has been shown to significantly reduce both epimerization and the formation of piperidinylalanine for C-terminal cysteine residues. sigmaaldrich.com
Recent studies have compared various S-protecting groups in terms of their ability to suppress side reactions. For example, the tetrahydropyranyl (Thp) protecting group has demonstrated superiority over several other common groups, including Trt and diphenylmethyl (Dpm), in minimizing both racemization and piperidinylalanine formation, especially when C-terminal cysteine is anchored to Wang-type resins. sigmaaldrich.com
| Fmoc-Cys Derivative | Racemization (%) during DIPCDI/Oxyma Coupling |
|---|---|
| Fmoc-Cys(Thp)-OH | 0.74 |
| Fmoc-Cys(Trt)-OH | 3.3 |
| Fmoc-Cys(Dpm)-OH | 6.8 |
Data sourced from a study comparing the performance of different S-protecting groups. sigmaaldrich.com
Prevention of Tryptophan Alkylation and Methionine Oxidation
The final deprotection step in peptide synthesis, which involves the cleavage of the peptide from the resin and the removal of side-chain protecting groups using a strong acid like trifluoroacetic acid (TFA), can lead to other significant side reactions. Cationic species generated from the cleavage of protecting groups can cause unwanted modifications of sensitive amino acid residues, particularly tryptophan and methionine.
Tryptophan Alkylation: The indole side chain of tryptophan is highly nucleophilic and therefore susceptible to alkylation by carbocations generated during acid-mediated deprotection. thermofisher.com The xanthyl group, like the trityl group, is cleaved as a stable carbocation. If not effectively captured by scavenger molecules in the cleavage cocktail, this carbocation can alkylate the tryptophan indole ring, leading to undesired peptide impurities. thermofisher.com
To prevent this, cleavage cocktails are formulated with specific scavengers. Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations and is similarly effective for other carbocations. sigmaaldrich.com It works by irreversibly reducing the carbocation. sigmaaldrich.com Other common scavengers include water and 1,2-ethanedithiol (EDT). The use of Boc-protected tryptophan can also help reduce the chances of indole ring damage. thermofisher.com
Methionine Oxidation: The thioether side chain of methionine is prone to oxidation, forming methionine sulfoxide (B87167), particularly during the final acidic cleavage step. nih.govresearchgate.netbiotage.com This oxidation can be caused by reactive oxygen species or occur under strongly acidic conditions. biotage.com While methionine oxidation is a reversible modification, preventing its occurrence during synthesis is highly desirable. nih.gov
The inclusion of reducing agents and other protective scavengers in the TFA cleavage cocktail is the primary strategy to prevent methionine oxidation. researchgate.net A classic approach involves the addition of dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide to the cleavage mixture. biotage.com More recently, optimized cleavage solutions have been developed to completely eliminate oxidation while also minimizing other side reactions like S-alkylation. nih.govresearchgate.net
| Cocktail Composition | Key Features | Application Notes |
|---|---|---|
| TFA/Anisole/TMSCl/Me₂S/PPh₃ | Eradicates methionine oxidation and reduces S-alkylation. | Optimal for peptides without Cys(Trt) residues. nih.govresearchgate.net |
| TFA/Anisole/TIS/TMSCl/Me₂S/PPh₃ | Eradicates methionine oxidation and reduces S-alkylation. | The presence of TIS is crucial for the complete removal of the Trt group from cysteine. nih.govresearchgate.net |
| TFA/Phenol/Thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I (Reagent H) | Specifically designed to prevent Met oxidation. | The low solubility of NH₄I in TFA can complicate workup. nih.govresearchgate.net |
The combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage mixture has been shown to be particularly effective at preventing the oxidation of methionine. nih.gov These carefully designed cocktails ensure the integrity of sensitive residues during the final deprotection of S-xanthyl-L-cysteine and other protected amino acids.
Advanced Applications and Derivatization in Chemical Biology
Cyclic Peptide Synthesis Facilitated by Disulfide Bond Formation
The synthesis of cyclic peptides is an area of significant interest in medicinal chemistry, as cyclization can enhance peptide stability, receptor affinity, and bioavailability compared to their linear counterparts. chemimpex.comnih.gov Fmoc-S-xanthyl-L-cysteine is a valuable reagent in this context, primarily due to the role of its cysteine side chain in forming disulfide bridges, which are common and effective macrocyclic linkages. chemimpex.comresearchgate.net
The process typically involves standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear peptide on a resin support. nih.govresearchgate.net During this phase, the xanthyl group protects the cysteine's thiol moiety, preventing unwanted side reactions. Once the linear sequence is complete, the S-xanthyl group can be selectively cleaved under mild acidic conditions, often using a trifluoroacetic acid (TFA) cocktail, to expose the free sulfhydryl group. This step is performed while the peptide is either still attached to the resin or after cleavage from the support.
Following the deprotection of two or more cysteine residues within the peptide chain, an oxidation reaction is induced to facilitate the formation of an intramolecular disulfide bond, resulting in the desired cyclic structure. nih.gov This oxidation can be achieved using various reagents, such as air, dimethyl sulfoxide (B87167) (DMSO), or potassium ferricyanide, under dilute conditions to favor intramolecular over intermolecular reactions. The stability of the xanthyl group to the piperidine (B6355638) solutions used for Fmoc group removal makes it compatible with standard SPPS protocols and a useful alternative to other cysteine protecting groups like trityl (Trt).
Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
|---|---|---|---|
| Trityl | Trt | Moderate Acid (e.g., TFA) | Most common, cost-effective; cleavage can sometimes be incomplete. |
| Xanthyl | Xan | Mild Acid | Offers stability and solubility; useful for creating stable cyclic peptides. chemimpex.com |
| Acetamidomethyl | Acm | Iodine, Silver salts, Hg(II) | Orthogonal to acid-labile groups; allows for sequential disulfide bond formation. |
| Diphenylmethyl | Dpm | Strong Acid (TFA) | More stable to dilute acid than Trt, useful in combination with other groups. |
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. vectorlabs.com The cysteine residue, made available from this compound, is a prime target for site-specific bioconjugation due to the unique nucleophilicity and relatively low abundance of its thiol side chain in proteins. chemimpex.comucl.ac.ukresearchgate.net
After synthesizing a peptide using this compound and deprotecting the xanthyl group, the exposed thiol serves as a chemical handle for various conjugation reactions. Common strategies include:
Thiol-Maleimide Michael Addition: This is one of the most widely used methods for cysteine conjugation. The thiol group reacts with a maleimide-functionalized molecule (e.g., a fluorescent dye, a drug, or a polymer like polyethylene (B3416737) glycol) to form a stable thioether bond. vectorlabs.commdpi.com This reaction is highly selective for thiols at neutral or slightly basic pH. vectorlabs.com
Thiol-Halide Alkylation: Reagents such as iodoacetamides or bromoacetamides react with the cysteine thiol via SN2 substitution to form a stable thioether linkage. This is a robust and common method for labeling proteins and peptides. nih.gov
Disulfide Exchange: The cysteine thiol can react with an activated disulfide (e.g., a pyridyl disulfide) to form a new, stable disulfide bond, linking the peptide to another molecule. This strategy is often employed in drug delivery systems, as the disulfide bond can be cleaved under the reducing conditions found inside cells. chemimpex.comnih.gov
These bioconjugation techniques allow for the precise attachment of functional moieties to peptides, enabling the creation of sophisticated tools for research and therapeutic applications. chemimpex.comescholarship.org
Development of Novel Therapeutics and Drug Delivery Systems
The unique structural features of this compound make it an important component in the development of innovative therapeutics and drug delivery platforms. chemimpex.com Its ability to facilitate cyclization and bioconjugation is leveraged to enhance the pharmacological properties of peptide-based drugs, such as their stability, binding affinity, and target specificity. chemimpex.com
For instance, peptides containing cysteine residues derived from this compound can be conjugated to polymers, lipids, or other carriers to improve their pharmacokinetic profiles. nih.govchemimpex.com A derivative, Fmoc-S-[(R)-2,3-bis(palmitoyloxy)propyl]-L-cysteine, incorporates fatty acid chains to enhance the hydrophobicity and membrane interaction of peptides, which is particularly useful for lipid-based drug delivery systems. chemimpex.com Furthermore, the formation of disulfide bonds can be used to create stable linkages in drug formulations that are designed to release their payload in specific biological environments. chemimpex.com
In cancer research, there is a significant focus on developing targeted therapies that can selectively act on tumor cells while minimizing harm to healthy tissue. Cysteine metabolism plays a crucial role in cancer cell survival, particularly in managing oxidative stress through the synthesis of the antioxidant glutathione. nih.govnih.govfrontiersin.org This metabolic dependency makes cysteine-related pathways a target for cancer therapy. nih.govmdpi.com
This compound is used to synthesize peptides and peptidomimetics that can interfere with these pathways or target specific proteins overexpressed in cancer cells. chemimpex.com The ability to create structurally constrained cyclic peptides can lead to higher affinity and selectivity for cancer-related targets. chemimpex.com Moreover, the cysteine residue can be used to conjugate cytotoxic drugs to a targeting peptide, creating a peptide-drug conjugate (PDC) that delivers a potent therapeutic agent directly to the tumor site. rsc.org
Modulating protein-protein interactions (PPIs) is a key strategy in modern drug discovery. Peptides synthesized with this compound can be designed to mimic one of the partners in a PPI, thereby disrupting the interaction. The cysteine residue plays a multifaceted role in this context.
Firstly, it can form disulfide bonds to create cyclic peptides, which act as stable and conformationally defined scaffolds for mimicking protein secondary structures like α-helices or β-turns involved in PPIs. chemimpex.com Secondly, the exposed thiol group can be used to form a covalent bond with the target protein, either through a disulfide exchange with a native cysteine or by reacting with other residues, leading to irreversible inhibition. nih.gov This is particularly valuable for creating highly potent and specific therapeutic agents. The compound's utility in synthesizing bioactive peptides is crucial for studying these complex protein interactions. chemimpex.com
Role in Biosensor Design and Diagnostic Tool Development
This compound is also applied in the development of advanced diagnostic tools and biosensors. chemimpex.com Peptides are excellent recognition elements for biosensors due to their high specificity and affinity for a wide range of analytes, from small molecules to large proteins.
In this application, a peptide containing a cysteine residue (incorporated using this compound) is synthesized and then immobilized onto a sensor surface (e.g., a gold electrode, an optical fiber, or a nanoparticle). The cysteine thiol provides a convenient and stable anchor point for attachment to the surface, often through a strong gold-sulfur bond. researchgate.net Once the peptide is immobilized, the sensor can detect the binding of its specific target analyte through various signal transduction mechanisms, such as changes in electrical current, fluorescence, or mass. This enables the sensitive and selective detection of disease biomarkers, pathogens, or environmental toxins. chemimpex.com
Exploration in Material Science for Functionalized Surfaces
The application of this compound extends into material science, where it is used to create surfaces with tailored functionalities. chemimpex.com By synthesizing peptides with specific properties—such as antimicrobial activity, cell adhesion motifs, or affinity for certain metals—and then grafting them onto material surfaces, the properties of those materials can be significantly enhanced.
The cysteine residue is again key for the immobilization process. The strong interaction between the thiol group and noble metal surfaces like gold is a well-established method for creating self-assembled monolayers (SAMs) of peptides. These functionalized surfaces can be used in a variety of applications, including:
Biomedical Implants: Modifying implant surfaces with cell-adhesive peptides to promote tissue integration and reduce rejection.
Antifouling Coatings: Creating surfaces that resist the non-specific adsorption of proteins and the formation of biofilms.
Biocatalysis: Immobilizing enzymes or catalytic peptides onto solid supports for use in industrial processes.
The versatility of this compound in peptide synthesis makes it a valuable tool for designing and creating these advanced functional materials. chemimpex.com
Challenges and Future Directions in Research
Overcoming Solubility Issues in Complex Peptide Synthesis
A significant hurdle in the synthesis of large and complex peptides, particularly those with hydrophobic regions, is their poor solubility. nih.gov Peptides that are rich in hydrophobic amino acids have a tendency to aggregate, which can impede reaction kinetics and purification processes. nih.gov While Fmoc-S-xanthyl-L-cysteine itself can enhance the solubility of the amino acid derivative, incorporating it into a growing peptide chain that is inherently insoluble presents challenges. chemimpex.com
One strategy to counteract this is the temporary attachment of solubilizing tags to the peptide backbone. These tags are typically hydrophilic and are designed to be cleaved off after synthesis. Research is ongoing to develop more efficient and universally applicable solubilizing tags that are compatible with a wide range of peptide sequences and protecting group strategies. Another approach involves the use of specialized solvents and reagents that can disrupt peptide aggregation. peptide.com The development of novel solvent systems that can effectively solvate both the growing peptide chain and the reagents is a key area of focus.
Table 1: Strategies to Mitigate Solubility Issues in Peptide Synthesis
| Strategy | Description | Key Advantages |
| Solubilizing Tags | Temporary attachment of hydrophilic moieties to the peptide. | Can significantly improve solubility during synthesis and purification. |
| Specialized Solvents | Use of solvent mixtures or additives to disrupt aggregation. | Can be applied to existing synthesis protocols. |
| Backbone Modifications | Introduction of modifications to the peptide backbone to hinder aggregation. | Can be highly effective for specific "difficult" sequences. |
Minimizing Racemization and Side-Reaction Pathways During Synthesis and Deprotection
Cysteine residues are particularly susceptible to racemization during peptide synthesis, a process where the stereochemistry of the alpha-carbon is inverted. nih.govnih.gov This is a critical issue as it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide. The use of certain coupling reagents and basic conditions during Fmoc deprotection can exacerbate this problem. nih.govpeptide.com Research has shown that the choice of coupling reagent and base can significantly impact the extent of racemization. researchgate.net For instance, using sterically hindered bases can help to minimize this side reaction. nih.gov
Beyond racemization, other side reactions can occur during the synthesis and deprotection of cysteine-containing peptides. These include the formation of aspartimide from adjacent aspartic acid residues, diketopiperazine formation at the dipeptide stage, and the potential for premature deprotection of the S-xanthyl group under certain conditions. peptide.com The development of milder deprotection cocktails and more robust protecting groups is an active area of research to address these challenges. iris-biotech.de
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Racemization | Inversion of stereochemistry at the alpha-carbon of cysteine. | Use of non-racemizing coupling reagents; sterically hindered bases. |
| Aspartimide Formation | Cyclization of aspartic acid residues leading to impurities. | Use of protecting groups on the aspartic acid side chain; optimized deprotection conditions. |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. | Use of specialized resins; careful selection of the first two amino acids. |
Development of Novel Analytical Methodologies for Characterization
The accurate characterization of synthetic peptides is crucial to ensure their purity and structural integrity. The presence of the this compound moiety can present unique analytical challenges. The development of sensitive and high-resolution analytical techniques is therefore essential.
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) has emerged as a powerful tool for the analysis of complex peptide mixtures. mdpi.com These methods offer high sensitivity and can provide detailed information about the peptide sequence and any modifications. mdpi.com The development of novel derivatization strategies, such as pre-column derivatization with reagents like Fluorenylmethyloxycarbonyl chloride (FMOC-Cl), can enhance the detection of cysteine-containing peptides. researchgate.net Furthermore, advanced NMR spectroscopy techniques are being employed to provide detailed structural information about the synthesized peptides in solution.
Computational Approaches in Predicting Reactivity and Conformation
Computational chemistry is playing an increasingly important role in peptide science. nih.gov Molecular modeling and quantum mechanical calculations can be used to predict the reactivity of different protecting groups and to understand the conformational preferences of peptides. nih.gov These computational approaches can help to anticipate potential synthetic difficulties and to design more efficient synthetic strategies.
For instance, computational models can be used to predict the likelihood of racemization for a given cysteine residue based on its local environment within the peptide sequence. mdpi.com They can also be used to model the interaction of the peptide with the solid support and with various reagents, providing insights into potential solubility and aggregation problems. As computational methods become more sophisticated, they are expected to become an indispensable tool in the design and synthesis of complex peptides.
Expanding the Toolbox of Cysteine Protecting Groups for Diverse Applications
While this compound is a valuable tool, no single protecting group is ideal for all applications. rsc.org The development of a diverse range of cysteine protecting groups with different stabilities and deprotection conditions is crucial for the synthesis of complex peptides with multiple disulfide bonds. rsc.orgiris-biotech.dechemistryviews.org
Researchers are actively developing new protecting groups with orthogonal deprotection strategies. This allows for the selective removal of one protecting group in the presence of others, which is essential for the controlled formation of multiple disulfide bridges. iris-biotech.de Some of the newer protecting groups being explored include sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT), which offer different levels of stability and reactivity. chemistryviews.org The development of "safety-catch" protecting groups, which can be activated for removal under specific conditions, is another promising area of research. iris-biotech.de
Table 3: Examples of Emerging Cysteine Protecting Groups
| Protecting Group | Key Features | Potential Applications |
| sec-isoamyl mercaptan (SIT) | Good stability in SPPS, readily removed with reducing agents. chemistryviews.org | Synthesis of peptides with multiple disulfide bonds. iris-biotech.de |
| 2-methyloxolane-3-thiol (MOT) | Commercially available, stable for use in SPPS. chemistryviews.org | General peptide synthesis. |
| Msbh | "Safety-catch" group, stable to most deprotection conditions until activated. iris-biotech.de | Regioselective formation of multiple disulfide bonds. iris-biotech.de |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Fmoc-S-xanthyl-L-cysteine with minimal side-product formation?
- Methodology : Optimize reaction stoichiometry (e.g., Fmoc-Cl: cysteine molar ratio) and employ inert gas purging to prevent oxidation. Use RP-HPLC with UV detection (210–280 nm) to monitor reaction progress and identify byproducts like disulfide dimers .
- Experimental Design : Include control experiments with varying reaction times (e.g., 2–24 hours) and temperatures (0–25°C) to identify optimal conditions. Report yields and purity via mass spectrometry (ESI-MS) and NMR (1H/13C) for structural confirmation .
Q. How should researchers handle discrepancies in purity assessments between HPLC and mass spectrometry?
- Data Analysis : Cross-validate using orthogonal methods (e.g., elemental analysis for sulfur content). If HPLC shows >95% purity but MS detects trace impurities, perform preparative chromatography and re-analyze fractions. Document solvent systems (e.g., acetonitrile/water with 0.1% TFA) and column types (C18 vs. C4) to explain variability .
Q. What are the stability challenges for this compound under long-term storage?
- Methodology : Store lyophilized material at –20°C in argon-sealed vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC (silica gel, chloroform/methanol). Note that xanthyl groups are prone to acid-catalyzed cleavage; avoid acidic buffers during reconstitution .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Experimental Design : Pre-activate the amino acid with HBTU/DIPEA in DMF (1:2:4 molar ratio) for 5 minutes before coupling. Use Kaiser tests to confirm completion. For sterically hindered residues, extend coupling times (1–2 hours) and employ microwave-assisted synthesis (50°C, 20 W) to enhance kinetics .
- Data Contradiction : If coupling yields vary between batches, analyze resin swelling (e.g., DMF vs. NMP solvents) and Fmoc-deprotection efficiency (20% piperidine in DMF, 2 × 10 minutes) via UV monitoring at 301 nm .
Q. What strategies resolve conflicting NMR data for xanthyl-protected cysteine derivatives?
- Methodology : Assign ambiguous peaks using 2D NMR (HSQC, HMBC) to distinguish between regioisomers or rotational conformers. Compare with computational models (DFT-based chemical shift predictions). For unresolved cases, synthesize isotopic analogs (e.g., 13C-labeled cysteine) to trace substituent effects .
Q. How to validate the bioactivity of peptides containing this compound amid conflicting in vitro assays?
- Data Analysis : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media). Use negative controls (scrambled peptides) and orthogonal assays (SPR for binding affinity vs. ELISA for functional inhibition). Statistically analyze dose-response curves (IC50, Hill slope) to identify batch-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
